(R)-Lercanidipine

Calcium Channel Pharmacology Stereoselectivity Dihydropyridine Receptor Binding

Sourcing (R)-Lercanidipine (CAS 185197-70-0), the distomer with 100- to 200-fold lower L-type calcium channel potency versus the (S)-eutomer. Essential negative control for isolating non-canonical dihydropyridine effects, T-type channel probing (T/L selectivity ratio 1.15), and antiatherosclerotic pathway dissection independent of vasodilation. Pharmacokinetic profile includes 1.21-fold lower AUC and 2.6-fold higher clearance compared to the (S)-isomer, making it critical for chiral assay validation and PBPK modeling. Ensure your studies account for enantioselective disposition.

Molecular Formula C36H41N3O6
Molecular Weight 611.7 g/mol
CAS No. 185197-70-0
Cat. No. B1674759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Lercanidipine
CAS185197-70-0
SynonymsLercanidipine. (R)-;  (-)-Lercanidipine;  (R)-Lercanidipine; 
Molecular FormulaC36H41N3O6
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1
InChIKeyZDXUKAKRHYTAKV-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Lercanidipine (CAS 185197-70-0): Baseline Characterization of a Dihydropyridine Calcium Channel Blocker Enantiomer for Research and Analytical Applications


(R)-Lercanidipine (CAS 185197-70-0) is the R-enantiomer of the third-generation, lipophilic dihydropyridine calcium channel blocker lercanidipine, which is marketed as a racemic mixture for the treatment of hypertension [1]. This enantiomer exhibits distinct pharmacological, pharmacokinetic, and binding properties compared to its antipode, (S)-lercanidipine, the eutomer responsible for the majority of the racemate's calcium channel blocking and vasodilatory activity [2]. While (R)-lercanidipine is largely devoid of vasodilating action, it retains certain non-stereoselective effects, such as antiatherosclerotic activity, making it a valuable tool for dissecting the structure-activity relationships and off-target effects of this drug class [3].

Why (R)-Lercanidipine Cannot Be Substituted by Racemic Lercanidipine or Other Dihydropyridine Calcium Channel Blockers in Specialized Research Contexts


Generic substitution of (R)-lercanidipine with racemic lercanidipine or other dihydropyridine calcium channel blockers (e.g., amlodipine, nifedipine) is scientifically invalid in research settings due to profound differences in stereoselective pharmacology. The (R)-enantiomer is the distomer, exhibiting 100- to 200-fold lower potency at L-type calcium channels compared to the (S)-eutomer and is devoid of vasodilating action in vivo [1][2]. Furthermore, it displays unique tissue and channel subtype selectivity profiles, such as a higher T/L calcium channel selectivity ratio than the (S)-enantiomer, and distinct pharmacokinetic properties, including significantly lower systemic exposure and higher clearance [3][4]. These enantioselective differences preclude the use of the racemate or other achiral alternatives in experiments designed to isolate non-canonical, voltage-independent, or stereospecific effects of the dihydropyridine scaffold. The following evidence guide details these quantifiable differentiations.

Quantitative Differentiation of (R)-Lercanidipine: A Procurement-Oriented Evidence Guide


Distomer vs. Eutomer: 100- to 200-Fold Lower L-Type Calcium Channel Antagonist Potency of (R)-Lercanidipine

(R)-Lercanidipine is the distomer, exhibiting 100- to 200-fold lower potency at the dihydropyridine binding site of the L-type calcium channel compared to the eutomer, (S)-lercanidipine [1]. This stark potency difference confirms that (R)-lercanidipine is not a suitable substitute for the racemate or (S)-enantiomer in studies requiring potent calcium channel blockade.

Calcium Channel Pharmacology Stereoselectivity Dihydropyridine Receptor Binding

Absence of Vasodilating Action In Vivo: Hemodynamic Differentiation from (S)-Lercanidipine and Racemate

In a direct head-to-head comparison in conscious, instrumented dogs, cumulative intravenous administration of (R)-lercanidipine was found to be devoid of any vasodilating action, in stark contrast to (S)-lercanidipine and the racemate, both of which induced dose-dependent peripheral and coronary vasodilatation [1]. This confirms that the vasodilatory properties of lercanidipine are entirely stereospecific to the (S)-enantiomer.

Cardiovascular Pharmacology Hemodynamics In Vivo Efficacy

Higher T-Type over L-Type Calcium Channel Selectivity Ratio for (R)-Lercanidipine (1.15) vs. (S)-Lercanidipine (1.05)

In patch-clamp studies on guinea-pig ventricular myocytes, the T/L calcium channel blockade selectivity ratio was found to be higher for (R)-lercanidipine (1.15) compared to (S)-lercanidipine (1.05) and similar to the racemate [1]. While both enantiomers exhibit a preference for T-type channels, (R)-lercanidipine demonstrates a subtly enhanced selectivity, a nuance that may be exploited in research focused on T-type calcium channel pharmacology.

Electrophysiology T-type Calcium Channels Ion Channel Selectivity

Enantioselective Pharmacokinetics: (R)-Lercanidipine Exhibits 1.21-Fold Lower AUC and 2.6-Fold Higher Clearance than (S)-Lercanidipine

Following a single 20 mg oral dose of racemic lercanidipine to healthy volunteers, the pharmacokinetics were enantioselective [1]. The area under the plasma concentration-time curve (AUC(0-infinity)) for (S)-lercanidipine was 1.21-fold higher than that for (R)-lercanidipine, and the apparent clearance (Cl/f) was 2.6-fold lower for the (S)-enantiomer (732.16 L/h) compared to the (R)-enantiomer (1891.84 L/h). This indicates that (R)-lercanidipine is cleared from the systemic circulation significantly faster.

Pharmacokinetics Enantioselective Disposition Drug Metabolism

Retention of Antiatherosclerotic Activity: (R)-Lercanidipine is as Effective as Racemic Lercanidipine in a Rabbit Model of Atherosclerosis

Despite its lack of calcium channel blocking and vasodilatory activity, (R)-lercanidipine demonstrated antiatherosclerotic effects comparable to the racemate in a hypercholesterolemic rabbit model [1]. At a dose of 3 mg/kg/week, both (R)-lercanidipine and racemic lercanidipine significantly reduced intimal hyperplasia (I/M ratio of 0.41±0.11 for racemate and similar for (R)-enantiomer) and smooth muscle cell proliferation (reduced by 80% and 85%, respectively) compared to untreated controls (I/M ratio 2±0.42).

Atherosclerosis Cardiovascular Disease Models Vascular Biology

Class-Level Vascular Selectivity: Lercanidipine Exhibits Superior Vasoselectivity (260) Compared to Amlodipine (60) and Nifedipine (0.6) in Human Tissue

In a comparative study using human cardiovascular tissue, the vasoselectivity index (ratio of negative inotropic IC50 to vasorelaxant IC50) was determined for lercanidipine, amlodipine, and nifedipine [1]. Lercanidipine demonstrated a markedly higher vasoselectivity (260) compared to amlodipine (60) and nifedipine (0.6), indicating a lower propensity for cardiac depression relative to vasodilation. While this study used racemic lercanidipine, the finding is relevant as a class-level inference, highlighting a key advantage of the lercanidipine scaffold that is retained, albeit with lower potency, by (R)-lercanidipine.

Vascular Selectivity Cardiovascular Pharmacology Tissue Selectivity

Optimal Research and Industrial Application Scenarios for (R)-Lercanidipine Based on Evidence-Guided Differentiation


Negative Control in Stereoselective Calcium Channel Pharmacology and In Vivo Hemodynamic Studies

(R)-Lercanidipine is the ideal negative control for studies involving (S)-lercanidipine or racemic lercanidipine due to its 100-200 fold lower potency at L-type calcium channels [1] and its complete lack of vasodilating action in vivo [2]. It can be used to dissect calcium channel-dependent vs. independent effects of the dihydropyridine scaffold.

Investigating Non-Calcium Channel-Mediated, Pleiotropic Antiatherosclerotic Mechanisms

As demonstrated in a hypercholesterolemic rabbit model, (R)-lercanidipine retains antiatherosclerotic activity equivalent to the racemate, despite lacking calcium channel blockade [1]. This makes it a powerful tool for isolating and studying the direct vascular protective effects of lercanidipine, independent of blood pressure reduction.

Pharmacokinetic Modeling and Bioanalytical Method Development for Enantioselective Studies

The distinct pharmacokinetic profile of (R)-lercanidipine, characterized by a 1.21-fold lower AUC and 2.6-fold higher clearance compared to (S)-lercanidipine [1], is essential for developing and validating chiral separation assays and for constructing accurate physiologically-based pharmacokinetic (PBPK) models that account for enantioselective disposition.

Electrophysiological Studies on T-Type Calcium Channel Selectivity

With a T/L calcium channel selectivity ratio of 1.15, (R)-lercanidipine exhibits the highest selectivity for T-type over L-type channels among the lercanidipine enantiomers [1]. This property makes it a candidate for electrophysiology experiments aimed at probing T-type channel function or comparing the T-channel blocking profiles of different dihydropyridines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Lercanidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.